4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine
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Overview
Description
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a pyridine ring and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyridine ring and the boronic ester group . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in the design of sensors and catalysts. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar types of reactions.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with different substituents that affect its reactivity.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A boronic ester with a benzoate group, used in different synthetic applications.
Uniqueness
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine is unique due to its combination of a pyridine ring and a boronic ester group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Its ability to form stable complexes with various molecular targets also sets it apart from other boronic esters.
Properties
IUPAC Name |
4-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-11(12-6-8-16-9-7-12)10-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMAHPZUXWTLR-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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